6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Description

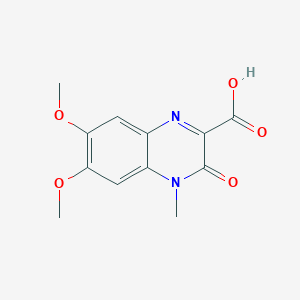

6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS: 1222-43-1) is a quinoxaline-derived compound characterized by a bicyclic aromatic ring system with two nitrogen atoms. Key structural features include:

- 6,7-dimethoxy groups: Electron-donating substituents enhancing solubility and modulating reactivity.

- 4-methyl group: Contributes to steric and electronic effects on the dihydroquinoxaline core.

- 3-oxo group: A ketone moiety influencing hydrogen bonding and redox properties.

- 2-carboxylic acid: Enables derivatization (e.g., conversion to acyl chlorides) for analytical applications .

This compound is primarily utilized as a precursor for DMEQ-TAD (4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione), a dienophile reagent employed in LC–MS/MS analysis of vitamin D metabolites. DMEQ-TAD enhances detection sensitivity by forming stable Diels-Alder adducts with vitamin D derivatives .

Propriétés

IUPAC Name |

6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-14-7-5-9(19-3)8(18-2)4-6(7)13-10(11(14)15)12(16)17/h4-5H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFOBWIAEKIODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C(C1=O)C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001156616 | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-43-1 | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS Number: 1222-43-1) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties and effects.

- Chemical Formula : CHNO

- Molecular Weight : 264.24 g/mol

- Melting Point : 234–235 °C

- Appearance : Powder

- Storage Conditions : Room temperature

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from simpler quinoxaline derivatives through various chemical modifications, including methylation and carboxylation reactions.

Antiproliferative Effects

Research has demonstrated that derivatives of quinoxaline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed IC values of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells, indicating strong potential as an anticancer agent .

The mechanism by which this compound exerts its effects includes:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division.

- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells, particularly by arresting the cell cycle at the G2/M phase .

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Anticancer Activity :

- Mechanistic Study :

Data Table: Biological Activity Summary

| Compound Name | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline | HeLa | 0.126 | Tubulin polymerization inhibition |

| SMMC-7721 | 0.071 | Apoptosis induction | |

| K562 | 0.164 | Cell cycle arrest at G2/M phase |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparison of Derivatization Reagents

The compound’s primary analogs are dienophile reagents used in vitamin D metabolite analysis. Key comparisons include:

Comparison with Quinoxaline Carboxylic Acid Derivatives

The compound is structurally related to other quinoxaline-based acids, differing in substituents and applications:

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid?

To minimize trial-and-error approaches, employ statistical methods like factorial design or response surface methodology (RSM). These techniques systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading) to identify optimal conditions while reducing the number of experiments. For example, RSM can model interactions between variables to maximize yield and purity . Computational reaction path searches, as used in ICReDD’s workflow, can also predict intermediates and transition states to guide experimental validation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data contradictions be resolved?

Key techniques include:

- NMR : Analyze methoxy (δ 3.5–4.0 ppm) and carbonyl (δ 160–180 ppm) groups. Contradictions in peak assignments (e.g., overlapping signals) can be resolved via 2D NMR (COSY, HSQC) or deuterium exchange experiments .

- FTIR : Confirm carbonyl (1700–1750 cm⁻¹) and hydroxyl (broad ~3000 cm⁻¹) stretches.

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns. Discrepancies between theoretical and observed masses may indicate impurities or tautomeric forms .

Q. How should researchers handle safety and stability issues during experimental work with this compound?

Follow GHS guidelines even if specific hazard data is unavailable. Implement:

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Keep the compound in airtight containers under dry, inert conditions to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity in catalytic systems?

Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, such as:

- Electrophilic substitution : Predict regioselectivity at the quinoxaline ring’s electron-deficient positions.

- Acid-base behavior : Calculate pKa values for the carboxylic acid group to assess its role in coordination chemistry.

ICReDD’s integration of computation and experiment can validate predicted intermediates, accelerating catalyst design .

Q. What methodologies are effective for analyzing substituent effects on the compound’s biological activity?

Use structure-activity relationship (SAR) studies :

- Synthetic derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the 4-methyl or 6,7-dimethoxy positions.

- Biological assays : Test derivatives for activity (e.g., enzyme inhibition, antimicrobial potency). Compare trends in activity with electronic (Hammett σ) or steric (Taft Es) parameters .

Advanced SAR may require molecular docking to map interactions with target proteins .

Q. How can researchers resolve contradictions in kinetic data during oxidation/reduction studies of this compound?

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in the carbonyl group) to track oxygen transfer during redox reactions.

- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated analogs to identify rate-determining steps.

- In situ spectroscopy : Monitor reactions via UV-Vis or Raman to detect transient intermediates .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to track reaction progress and adjust parameters dynamically.

- Membrane separation : Optimize purification steps using nanofiltration to isolate the compound from byproducts .

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) and design space for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.